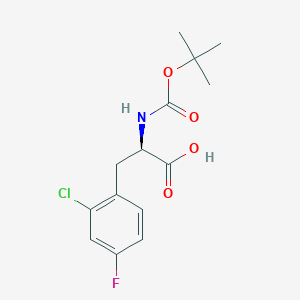

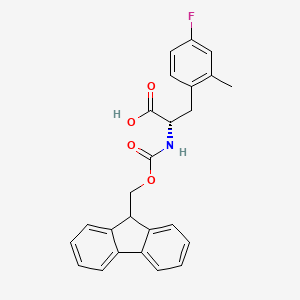

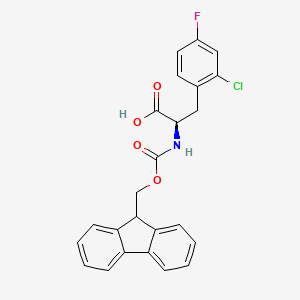

Fmoc-D-2-Chloro-4-fluorophenylalanine (Fmoc-D-Phe(2-Cl,4-F)-OH)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fmoc-D-2-Chloro-4-fluorophenylalanine is a derivative of phenylalanine, which is one of the 20 naturally occurring amino acids. It is a white to off-white powder . The compound has a molecular formula of C24H19ClFNO4 and a molecular weight of 439.87 . It is used in peptide synthesis .

Synthesis Analysis

The synthesis of Fmoc-D-2-Chloro-4-fluorophenylalanine involves the use of the Fmoc (9-fluorenylmethoxycarbonyl) group. The Fmoc group is a base-labile protecting group used in the synthesis of peptides . It allows for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .Molecular Structure Analysis

The molecular structure of Fmoc-D-2-Chloro-4-fluorophenylalanine consists of a phenylalanine core with a fluorine atom at the 4-position and a chlorine atom at the 2-position of the phenyl ring. The Fmoc group is attached to the amino group of the phenylalanine .Chemical Reactions Analysis

Fmoc-D-2-Chloro-4-fluorophenylalanine is used in Fmoc solid-phase peptide synthesis . This type of synthesis involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The Fmoc group protects the amino group of the incoming amino acid during the synthesis .Physical And Chemical Properties Analysis

Fmoc-D-2-Chloro-4-fluorophenylalanine is a white to off-white powder . It has a melting point of 180 - 183 °C . The compound should be stored at room temperature .Wissenschaftliche Forschungsanwendungen

Biomedical Research and Industry Applications

Fmoc-amino acids, including Fmoc-tyrosine and Fmoc-phenylalanine, are increasingly important in biomedical research and industry. They are used for developing novel hydrogelators, biomaterials, and therapeutics. Understanding their structural and supramolecular features is crucial for recognizing their properties (Bojarska et al., 2020).

Nanoassembly in Antibacterial Composite Materials

Fmoc-decorated self-assembling building blocks, like Fmoc-pentafluoro-l-phenylalanine-OH, are employed in antibacterial and anti-inflammatory applications. Their integration into resin-based composites shows substantial antibacterial effects and viability in mammalian cell lines (Schnaider et al., 2019).

Self-Assembly and Hydrogelation

Fmoc-protected phenylalanine derivatives are known for self-assembling into hydrogel networks. Such hydrogels have potential biological applications, and modifications like cation-modification can spontaneously form these hydrogels without pH adjustment or organic cosolvents (Rajbhandary et al., 2017).

Antibacterial Properties in Supramolecular Hydrogels

Incorporating silver ions into Fmoc-F-based supramolecular hydrogels enhances their antibacterial properties. These hydrogels exhibit over 98% effectiveness against both gram-positive and gram-negative bacteria, with notable biocompatibility (Zhao et al., 2021).

Bio-inspired Functional Materials

Fmoc-modified amino acids and peptides exhibit strong self-assembly features, with applications in cell cultivation, drug delivery, and therapeutic properties. The Fmoc group's hydrophobicity and aromaticity promote the association of building blocks in these applications (Tao et al., 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

(2R)-3-(2-chloro-4-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClFNO4/c25-21-12-15(26)10-9-14(21)11-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22H,11,13H2,(H,27,30)(H,28,29)/t22-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOFFSUHDCOUGW-JOCHJYFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)F)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C(C=C(C=C4)F)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClFNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-chloro-4-fluorophenyl)propanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.